![molecular formula C16H19N3O5 B11020232 N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020232.png)

N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

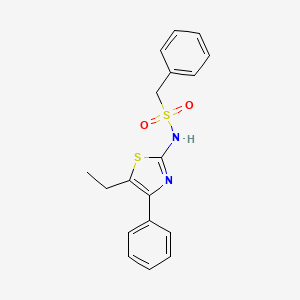

N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycin ist eine synthetische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht . Die Verbindung weist einen Indolkern auf, der ein häufiges Strukturmotiv in vielen Naturprodukten und Pharmazeutika ist .

Herstellungsmethoden

Die Synthese von N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycin beinhaltet typischerweise die folgenden Schritte:

Bildung des Indolkerns: Der Indolkern kann mit verschiedenen Methoden synthetisiert werden, z. B. mit der Fischer-Indolsynthese, die die Reaktion von Phenylhydrazin mit Ketonen oder Aldehyden umfasst.

Einführung der Methoxygruppe: Die Methoxygruppe kann durch Methylierungsreaktionen mit Reagenzien wie Methyliodid in Gegenwart einer Base eingeführt werden.

Anlagerung der Propanoylgruppe: Die Propanoylgruppe kann durch Acylierungsreaktionen mit Propanoylchlorid und einer Base angehängt werden.

Kopplung mit Glycylglycin: Der letzte Schritt beinhaltet die Kupplung des Indolderivats mit Glycylglycin unter Verwendung von Peptidkupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Chemische Reaktionsanalyse

N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Indolkern kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Substitution: Elektrophile Substitutionsreaktionen können am Indolring auftreten, insbesondere an der C-3-Position.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:

Vorbereitungsmethoden

The synthesis of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Formation of the Indole Nucleus: The indole nucleus can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of the Propanoyl Group: The propanoyl group can be attached through acylation reactions using propanoyl chloride and a base.

Coupling with Glycylglycine: The final step involves coupling the indole derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Analyse Chemischer Reaktionen

N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common reagents and conditions used in these reactions include:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Indolkern ist bekannt dafür, mit hoher Affinität an mehrere Rezeptoren zu binden, darunter Serotoninrezeptoren, die eine Rolle bei der Stimmungsregulation und anderen physiologischen Prozessen spielen . Die Verbindung kann auch Enzyme hemmen, die an Entzündungen und oxidativem Stress beteiligt sind .

Wirkmechanismus

The mechanism of action of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also inhibit enzymes involved in inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycin kann mit anderen Indolderivaten verglichen werden, wie z. B.:

Indol-3-essigsäure: Ein Pflanzenhormon, das am Wachstum und der Entwicklung beteiligt ist.

Indol-3-carbinol: Kommt in Kreuzblütlern vor und wird auf seine anticancerogenen Eigenschaften untersucht.

Tryptophan: Eine essentielle Aminosäure und Vorläufer von Serotonin.

Die Einzigartigkeit von N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]glycylglycin liegt in seiner spezifischen Struktur, die den Indolkern mit einer Glycylglycin-Einheit kombiniert, wodurch seine Bioaktivität und sein therapeutisches Potenzial möglicherweise verstärkt werden .

Eigenschaften

Molekularformel |

C16H19N3O5 |

|---|---|

Molekulargewicht |

333.34 g/mol |

IUPAC-Name |

2-[[2-[3-(7-methoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C16H19N3O5/c1-24-12-4-2-3-11-5-7-19(16(11)12)8-6-13(20)17-9-14(21)18-10-15(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |

InChI-Schlüssel |

UFJGTRWWKDDMDJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorobenzyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11020153.png)

![6-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11020154.png)

![N-(2-fluoro-5-nitrophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11020159.png)

![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11020177.png)

![ethyl (2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11020191.png)

![5-oxo-5-(3-oxopiperazin-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pentanamide](/img/structure/B11020210.png)

![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B11020214.png)

![1-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11020223.png)